molecular formula C11H14O2 B3056359 3-(4-Methoxyphenyl)butan-2-one CAS No. 7074-12-6

3-(4-Methoxyphenyl)butan-2-one

Cat. No. B3056359
CAS RN: 7074-12-6
M. Wt: 178.23 g/mol
InChI Key: OWMXLURRBPTXHT-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is also known by other names such as “4-(4-Methoxyphenyl)-2-butanone”, “Anisylacetone”, and "Raspberry ketone methyl ether" . It is a member of methoxybenzenes .


Synthesis Analysis

The synthesis of “3-(4-Methoxyphenyl)butan-2-one” from 4-methoxybenzyl alcohol and acetone has been performed in a telescoped flow system consisting of three micropacked bed reactors . The system used approximately 10 mg of 1 wt% AuPd/TiO2 catalyst for oxidation, 150–250 mg of anatase TiO2 for C–C coupling, and 10 mg of 1 wt% Pt/TiO2 for reduction . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation reactions .


Molecular Structure Analysis

The IUPAC name for “3-(4-Methoxyphenyl)butan-2-one” is “4-(4-methoxyphenyl)butan-2-one”. The InChI code is “1S/C11H14O2/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-8H,1-3H3” and the InChIKey is "OWMXLURRBPTXHT-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Methoxyphenyl)butan-2-one” include dehydrogenation, aldol condensation, and hydrogenation . The major advantage of the telescoped flow system used for this synthesis is the ability to separate the three reactions, so that each reaction could have its own catalyst and operating conditions .


Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)butan-2-one” is a liquid at room temperature .

Scientific Research Applications

Cascade Reactions Using Bimetallic Catalysts

Description: Scientific studies have demonstrated the synthesis of 4-phenylbutan-2-ones directly from 4-methoxybenzyl alcohols and acetone using a multifunctional supported AuPd nanoalloy catalyst. This one-pot tandem synthesis involves dehydrogenation, aldol condensation, and hydrogenation. The bimetallic sites in the catalyst facilitate these steps, leading to the formation of 4-(4-methoxyphenyl)butan-2-one.

Safety and Hazards

The safety information available indicates that “3-(4-Methoxyphenyl)butan-2-one” has low oral and skin toxicity . It is a flammable liquid and when heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

While the future directions for “3-(4-Methoxyphenyl)butan-2-one” are not explicitly mentioned in the search results, the compound’s synthesis process involving a telescoped flow system represents a significant process intensification . This could potentially lead to more efficient and environmentally friendly methods of synthesizing similar compounds in the future.

properties

IUPAC Name

3-(4-methoxyphenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMXLURRBPTXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311768
Record name 3-(4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)butan-2-one

CAS RN

7074-12-6
Record name NSC245177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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